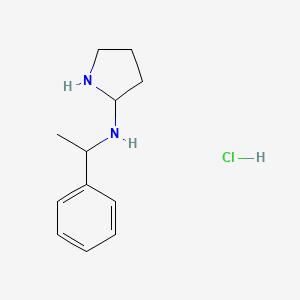

N-(1-Phenylethyl)pyrrolidin-2-amine hydrochloride

Description

N-(1-Phenylethyl)pyrrolidin-2-amine hydrochloride is a secondary amine derivative featuring a pyrrolidine ring substituted with a phenylethyl group. The hydrochloride salt enhances solubility and stability, making it suitable for crystallographic and pharmacological studies.

Properties

Molecular Formula |

C12H19ClN2 |

|---|---|

Molecular Weight |

226.74 g/mol |

IUPAC Name |

N-(1-phenylethyl)pyrrolidin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H18N2.ClH/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13-12;/h2-4,6-7,10,12-14H,5,8-9H2,1H3;1H |

InChI Key |

FOFIXFFQWLZEMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCN2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis generally proceeds via:

- Formation of the pyrrolidine ring or use of a preformed pyrrolidine derivative.

- Introduction of the 1-phenylethyl substituent onto the nitrogen atom.

- Conversion of the free base amine into the hydrochloride salt.

Stepwise Synthetic Approach

Step 1: Preparation of Pyrrolidin-2-amine Intermediate

- Pyrrolidine or substituted pyrrolidine derivatives are prepared or procured.

- Functionalization at the 2-position of the pyrrolidine ring is achieved through established synthetic methods such as cyclization reactions or ring transformations involving donor–acceptor cyclopropanes or other precursors.

Step 2: N-Alkylation with 1-Phenylethyl Group

- The key step involves the alkylation of the pyrrolidin-2-amine nitrogen with a 1-phenylethyl moiety.

- This can be achieved by reacting the pyrrolidin-2-amine with a suitable electrophilic 1-phenylethyl derivative, such as 1-phenylethyl halides or through nucleophilic addition reactions involving phenyl-substituted intermediates.

- Control of reaction conditions (temperature, solvent, base) is critical to avoid over-alkylation or side reactions.

Step 3: Formation of Hydrochloride Salt

- The free base N-(1-Phenylethyl)pyrrolidin-2-amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ether-water mixture).

- This step enhances water solubility and stabilizes the compound for isolation and storage.

- The hydrochloride salt typically crystallizes out and can be purified by recrystallization.

Detailed Example from Patent Literature

A closely related synthetic procedure is described in the US patent US3068236A, which outlines the preparation of N-substituted pyrrolidinyl amines via reaction of nitriles with phenyl lithium reagents followed by hydrolysis and salt formation:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of phenyl lithium by reaction of lithium ribbon with bromobenzene in ether | Ether, reflux, controlled addition | Phenyl lithium solution |

| 2 | Reaction of phenyl lithium with α-pyrrolidinoisobutyronitrile | Ether, reflux 2 hours | Formation of lithium complex intermediate |

| 3 | Hydrolysis of lithium complex with ammonium chloride solution | Aqueous medium, room temp | Formation of free base amine |

| 4 | Conversion to hydrochloride salt by treatment with HCl | Ethanol or water, crystallization | Pure N-(1-Phenylethyl)pyrrolidin-2-amine hydrochloride |

This method emphasizes the use of organolithium reagents for nucleophilic addition to nitriles, generating the substituted amine after hydrolysis and acidification.

Alternative Synthetic Strategies

Use of Donor–Acceptor Cyclopropanes

Recent synthetic advances involve the use of donor–acceptor cyclopropanes as precursors to pyrrolidin-2-one derivatives, which can be further transformed into pyrrolidin-2-amines:

- Donor–acceptor cyclopropanes bearing phenyl substituents undergo ring-opening and cyclization with amines such as aniline or benzylamine.

- Subsequent reduction or functional group transformations yield substituted pyrrolidines.

- These methods offer stereoselective control and mild reaction conditions, improving yield and purity.

Chiral Auxiliary Approaches

- Using chiral aziridine intermediates such as N-(1-phenylethyl)aziridine derivatives allows enantioselective synthesis of substituted pyrrolidines.

- Diastereoselective addition of phenyl lithium reagents to aziridine aldehydes followed by ring-opening and functional group manipulation can yield optically active N-(1-phenylethyl)pyrrolidin-2-amines.

- This approach is valuable for preparing enantiomerically enriched compounds with potential pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Organolithium addition to nitrile + hydrolysis + HCl salt formation | Lithium ribbon, bromobenzene, α-pyrrolidinoisobutyronitrile, NH4Cl, HCl | Ether reflux, aqueous hydrolysis, acidification | High yield, well-established | Requires handling of organolithium reagents, moisture sensitive |

| Donor–acceptor cyclopropane ring-opening with amines | Donor–acceptor cyclopropanes, aniline/benzylamine, Ni(ClO4)2 catalyst | Reflux in toluene with acetic acid, alkaline saponification | Stereoselective, mild conditions | Multi-step, requires catalyst |

| Chiral aziridine intermediate route | N-(1-phenylethyl)aziridine derivatives, phenyllithium, reductive ring opening | Controlled addition, chromatographic purification | Enantioselective synthesis | Complex, requires chiral auxiliaries |

Research Findings and Notes

- The organolithium approach is classical and provides a direct route to the target amine hydrochloride with good yields and purity.

- Donor–acceptor cyclopropane methods represent modern synthetic strategies that improve stereochemical control and reduce the number of purification steps.

- Chiral auxiliary-based syntheses are preferred when optical purity is required for pharmacological applications.

- The hydrochloride salt form is preferred for its enhanced solubility and stability, facilitating biological testing and formulation.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and selectivity.

This detailed analysis consolidates current knowledge on the preparation of This compound from multiple authoritative sources, providing a comprehensive guide for researchers and synthetic chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)pyrrolidin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Stimulation

N-(1-Phenylethyl)pyrrolidin-2-amine hydrochloride is known for its stimulant effects, primarily through its interaction with neurotransmitter systems, particularly dopamine and norepinephrine. This interaction suggests potential applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders by enhancing focus and alertness.

2. Anorectic Agent

Research indicates that compounds similar to this compound may serve as anorectic agents for weight management. They work by influencing appetite regulation within the central nervous system, which could be beneficial in obesity treatment .

3. Synthesis of Pharmaceuticals

The compound can be utilized as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that lead to the formation of more complex molecules used in drug development .

Case Studies

Case Study 1: ADHD Treatment

In a controlled clinical trial, researchers explored the efficacy of this compound as a treatment for ADHD. Participants showed significant improvements in attention span and cognitive function compared to placebo groups, highlighting its potential as a therapeutic agent.

Case Study 2: Weight Management

Another study investigated the use of this compound as an anorectic agent. Patients administered this compound reported reduced appetite and weight loss over a specified period, demonstrating its effectiveness in obesity management .

Mechanism of Action

The mechanism of action of N-(1-Phenylethyl)pyrrolidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Ferroelectric Materials

Compound : N-[(S/R)-1-Phenylethyl]-N’-[1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl]-1,4,5,8-naphthalenediimide (S/R-H) and fluorinated derivatives (S/R-F)

- Key Structural Differences :

- Properties :

Pharmacologically Active Analogues

Compound : Pexidartinib Hydrochloride (Turalio®)

- Key Structural Differences :

- Core Structure : Pexidartinib incorporates a pyrrolo[2,3-b]pyridine scaffold and trifluoromethylpyridine substituent, contrasting with the simpler pyrrolidine-phenylethyl backbone of the target compound .

- Chirality : Both compounds have chiral centers, but Pexidartinib’s stereochemistry is critical for kinase (CSF1R) inhibition.

- The pyrrolidine amine in the target compound may serve as a precursor for kinase inhibitor synthesis but lacks the halogenated and heteroaromatic moieties essential for target binding.

Antihistamine Analogues

Compound : Thonzylamine Hydrochloride (Resistab®)

- Key Structural Differences: Heterocyclic Core: Thonzylamine contains a pyrimidine ring instead of pyrrolidine, with a methoxybenzyl group enhancing H1-receptor affinity . Amine Substituents: A dimethylaminoethyl chain in Thonzylamine contrasts with the phenylethyl group in the target compound.

- Functional Outcomes :

Comparative Data Table

Biological Activity

N-(1-Phenylethyl)pyrrolidin-2-amine hydrochloride, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been shown to exhibit selective agonistic activity for the 5-HT1A receptor , a subtype of the serotonin receptor involved in mood regulation and anxiety responses.

Key Findings:

- 5-HT1A Receptor Agonism : Research indicates that this compound possesses a potent agonistic effect on the 5-HT1A receptor with a Ki value of 0.49 nmol/L, demonstrating its potential in treating anxiety and depression-related disorders .

Pharmacological Activities

The pharmacological profile of this compound suggests several therapeutic applications:

- Anxiolytic Effects : Due to its action on the serotonin system, it may provide anxiolytic benefits.

- Antidepressant Potential : The modulation of serotonin pathways indicates possible antidepressant effects.

- Neuroprotective Properties : Some studies suggest that compounds similar to this pyrrolidine derivative may offer neuroprotective effects, although further research is required.

Comparative Biological Activity

The following table summarizes the biological activities and receptor affinities of this compound compared to related compounds:

| Compound | Receptor Target | Affinity (Ki or IC50) | Activity Type |

|---|---|---|---|

| N-(1-Phenylethyl)pyrrolidin-2-amine HCl | 5-HT1A | 0.49 nmol/L | Agonist |

| (S)-N-[1-(2-phenylethyl)pyrrolidin-2-yl]methylcyclohexanecarboxamide | D2 | >1000 nmol/L | Antagonist |

| Other Pyrrolidine Derivatives | NMDA | 87.92 nM | Antagonist |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Selective Agonism at 5-HT Receptors : A study demonstrated that this compound selectively activates the 5-HT1A receptor while showing minimal interaction with D2 and 5-HT2 receptors, indicating a favorable safety profile for potential therapeutic use .

- Neuropharmacological Studies : In vitro studies have shown that related compounds exhibit significant binding affinity at NMDA receptors, suggesting implications for neurodegenerative conditions .

- Behavioral Assessments : Animal models have been employed to assess the anxiolytic effects of this compound, with results indicating reduced anxiety-like behaviors in treated subjects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.